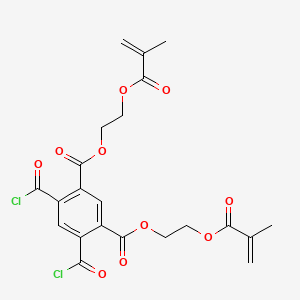

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate

Description

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is a multifunctional aromatic ester featuring a central isophthalate core substituted with two chloroformyl (-COCl) groups at the 4- and 6-positions. The ester moieties are linked via ethyl chains to 2-methyl-1-oxoallyl groups, introducing additional reactive α,β-unsaturated ketone functionality.

Properties

CAS No. |

94088-04-7 |

|---|---|

Molecular Formula |

C22H20Cl2O10 |

Molecular Weight |

515.3 g/mol |

IUPAC Name |

bis[2-(2-methylprop-2-enoyloxy)ethyl] 4,6-dicarbonochloridoylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(24)26)9-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3 |

InChI Key |

HHADMXONRFLIKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)OCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form an intermediate compound. This intermediate is then reacted with isophthaloyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the chloroformyl groups into other functional groups.

Substitution: The chloroformyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate exhibit significant antimicrobial properties. For example, studies on chloro-substituted benzamides have shown effective inhibition against various bacterial and fungal strains, suggesting that similar structural motifs in our compound could yield comparable biological activities .

Drug Delivery Systems

Due to its chemical structure, this compound may serve as a potential candidate for drug delivery systems. The ester linkages can be designed to release therapeutic agents in a controlled manner, making it suitable for targeted therapies. This application is particularly relevant in cancer treatment where localized drug delivery minimizes systemic side effects.

Polymer Science Applications

Synthesis of Polymers

The presence of multiple reactive sites in this compound allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that similar compounds can improve the performance of biodegradable polymers used in packaging and biomedical applications .

Coatings and Adhesives

The compound's chemical structure is conducive to forming durable coatings and adhesives. Its chloromethyl groups can react with various substrates, leading to strong adhesion properties. This characteristic makes it valuable in industries requiring robust bonding solutions, such as automotive and construction.

Material Engineering Applications

Nanocomposites

In material engineering, this compound can be utilized to create nanocomposites by integrating nanoparticles into its polymer matrix. This integration can enhance electrical conductivity and mechanical strength, making these materials suitable for electronic applications .

Biodegradable Materials

The increasing demand for environmentally friendly materials has led researchers to explore biodegradable options. The chemical structure of this compound suggests potential for creating biodegradable plastics that maintain performance while reducing environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate involves its reactivity with various nucleophiles and electrophiles. The chloroformyl groups are particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .

Comparison with Similar Compounds

Research Findings and Data

Reactivity Profile :

Biological Activity

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate, identified by the CAS number 51156-91-3, is a synthetic organic compound with potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other relevant findings from the literature.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H22O12

- Molecular Weight : 478.4 g/mol

- IUPAC Name : 4,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid

The compound features multiple functional groups that may contribute to its biological activity, including ester and chloroformyl groups.

1. Cytotoxic Activity

Recent studies have indicated that derivatives of isophthalates exhibit significant cytotoxic effects against various tumor cell lines. For instance:

| Compound | Cell Line | IC50 (pM) |

|---|---|---|

| Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) isophthalate | KB Cells | TBD |

| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | SK-MEL-3 | 160.68 |

| Methyl-3-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-4-hydroxybenzoate | NIH 3T3 | 99.61 |

These findings suggest that compounds with similar structures may exhibit varying degrees of cytotoxicity in a dose-dependent manner .

2. Antimicrobial Activity

Antimicrobial properties are critical for assessing the potential applications of this compound in pharmaceuticals and food safety. Preliminary tests have shown:

- The compound demonstrated moderate activity against both gram-positive and gram-negative bacteria.

- Comparative studies indicated that the compound's efficacy was lower than standard antibiotics like ampicillin and ketoconazole .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 1000 µg/mL |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Case Studies

A case study focusing on the cytotoxic effects of related compounds highlighted the importance of structural variations in determining biological activity. For example, a derivative with a similar backbone exhibited an IC50 value significantly lower than that of traditional chemotherapeutics, indicating enhanced potency against specific cancer cell lines .

Research Findings

Research has explored various aspects of the biological activity of similar compounds:

- Mechanism of Action : The cytotoxicity observed may be attributed to interference with cellular processes such as apoptosis and cell cycle regulation.

- Structure-Activity Relationship (SAR) : Variations in substituents significantly affect biological outcomes, emphasizing the need for detailed SAR studies to optimize therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.